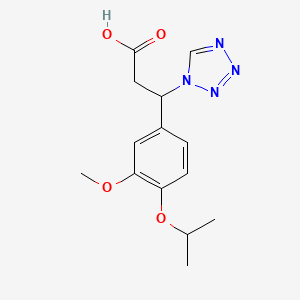

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Vue d'ensemble

Description

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as TIPP, is a tetrazole-containing compound that has been extensively studied for its potential therapeutic applications. TIPP has shown promise as a potent and selective agonist of the delta-opioid receptor (DOR), which is a G protein-coupled receptor that plays a crucial role in pain modulation, mood regulation, and addiction.

Mécanisme D'action

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid acts as a selective agonist of the DOR, which is a type of opioid receptor that is primarily located in the peripheral nervous system and has been shown to play a role in pain modulation, mood regulation, and addiction. Activation of the DOR by 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid leads to the activation of downstream signaling pathways that result in the modulation of neuronal activity and the release of neurotransmitters, ultimately leading to the observed physiological effects of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid.

Biochemical and Physiological Effects

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, with a higher potency and longer duration of action than other opioid agonists. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential as a treatment for drug addiction. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has also been investigated for its potential antidepressant effects, with promising results in animal models of depression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its high potency and selectivity for the DOR, which makes it a valuable tool for studying the physiological and biochemical effects of DOR activation. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has a longer duration of action than other opioid agonists, which can be useful for studying the long-term effects of DOR activation. However, one limitation of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.

Orientations Futures

There are several potential future directions for research on 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One area of interest is the development of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid in humans, particularly in the fields of pain management, drug addiction, and depression. Additionally, further research is needed to fully elucidate the mechanisms underlying the physiological and biochemical effects of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, which could lead to the development of more effective and targeted therapies for a range of conditions.

Méthodes De Synthèse

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropoxy-3-methoxybenzaldehyde with sodium azide to form the corresponding azide intermediate, which is subsequently reduced with lithium aluminum hydride to yield the 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid compound.

Applications De Recherche Scientifique

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various fields, including pain management, drug addiction, and depression. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, with a higher potency and longer duration of action than other opioid agonists. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential as a treatment for drug addiction. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has also been investigated for its potential antidepressant effects, with promising results in animal models of depression.

Propriétés

IUPAC Name |

3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-9(2)22-12-5-4-10(6-13(12)21-3)11(7-14(19)20)18-8-15-16-17-18/h4-6,8-9,11H,7H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTQXXKKCMZGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N2C=NN=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333170 | |

| Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

696649-45-3 | |

| Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)

![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2769489.png)

![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)